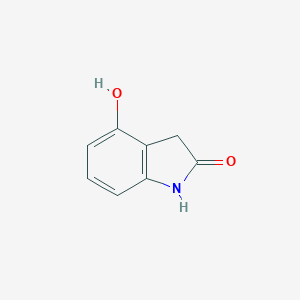
4-羟基吲哚-2-酮
概述
描述
4-Hydroxyindolin-2-one is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of an indole ring and a ketone group. This compound appears as a white to pale yellow solid and is known for its high thermal stability and solubility in organic solvents such as ethanol and acetone, while being slightly soluble in water .
科学研究应用
4-Hydroxyindolin-2-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: It serves as a biological marker and is used in the study of indole metabolism.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes and pigments due to its stable structure and reactivity
作用机制
Target of Action
4-Hydroxyindolin-2-one is a metabolite of indole, a compound produced by the gut microbiota It’s known that indole and its metabolites interact with various parts of the body, including the brain, liver, plasma, large and small intestines, and cecum .
Mode of Action
It’s known that indole and its metabolites, including 4-hydroxyindolin-2-one, can cross the blood-brain barrier . This suggests that 4-Hydroxyindolin-2-one may interact with targets in the brain, potentially influencing neurological processes.
Biochemical Pathways
It’s known that indole, the parent compound of 4-Hydroxyindolin-2-one, is metabolized in the body through various pathways . The metabolism of indole involves enzymes such as CYP1A2 and CYP2A5 , which could also be involved in the metabolism of 4-Hydroxyindolin-2-one.
Pharmacokinetics
Studies on indole, the parent compound, show that it is absorbed within 30 minutes and fully metabolized within 6 hours . Given the structural similarity, 4-Hydroxyindolin-2-one might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Indole and its metabolites are known to have various effects on the body, including potential roles as biomarkers for various diseases . Given its ability to cross the blood-brain barrier , 4-Hydroxyindolin-2-one may have effects on neurological processes.
生化分析
Biochemical Properties
4-Hydroxyindolin-2-one is often used as an important intermediate in organic synthesis . It can also be used in biomedical research as a biomarker or fluorescent dye . The preparation methods of 4-Hydroxyindolin-2-one are diverse. A common preparation method is through the oxidation reaction of indole ketone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyindolin-2-one can change over time. For example, when a high dose of indole was orally administered to mice, absorption occurred within 30 minutes and full metabolization occurred within 6 hours .
Metabolic Pathways
4-Hydroxyindolin-2-one is involved in the metabolism of indole. It is produced from indole by the enzyme tryptophanase in many bacterial species . It’s also known that 3-hydroxyindolin-2-one, a metabolite of indole, can cross the blood-brain barrier in a dose-dependent manner .
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxyindolin-2-one can be synthesized through various methods. One common approach involves the oxidation of indolin-2-one. For instance, indolin-2-one can be reacted with tert-butyl hydroperoxide or hydrogen peroxide under heat to yield 4-Hydroxyindolin-2-one .
Another method involves a three-component coupling reaction. This process includes the coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions. This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields .
Industrial Production Methods
Industrial production of 4-Hydroxyindolin-2-one typically involves large-scale oxidation reactions using hydrogen peroxide due to its cost-effectiveness and availability. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-Hydroxyindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various derivatives.
Reduction: It can be reduced to form indolin-2-one.
Substitution: It can undergo substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Further oxidation can yield compounds such as isatin.
Reduction: Reduction typically yields indolin-2-one.
Substitution: Substitution reactions can produce a variety of functionalized indolin-2-one derivatives.
相似化合物的比较
4-Hydroxyindolin-2-one can be compared with other similar compounds such as:
Indolin-2-one: Lacks the hydroxyl group at the 4-position, making it less reactive in certain chemical reactions.
Isatin: An oxidized form of indolin-2-one, which has different reactivity and applications.
3-Hydroxyindolin-2-one: Similar structure but with the hydroxyl group at the 3-position, leading to different chemical properties and reactivity
These comparisons highlight the unique reactivity and applications of 4-Hydroxyindolin-2-one, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQLPXJRKHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343613 | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13402-55-6 | |
| Record name | 1,3-Dihydro-4-hydroxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
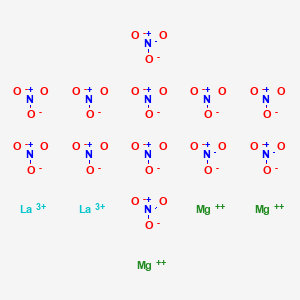
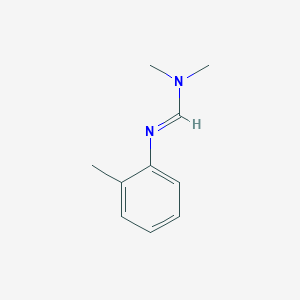

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
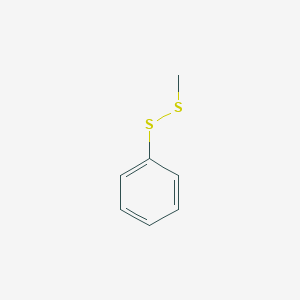
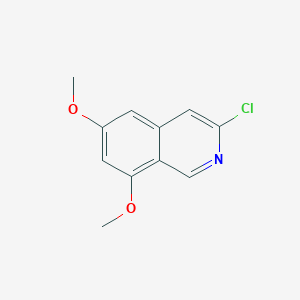
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
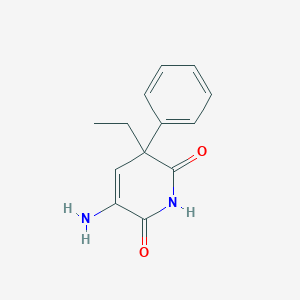
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
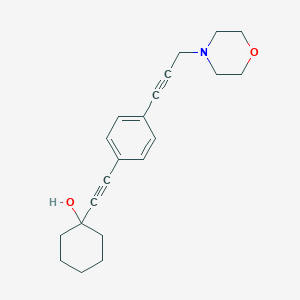
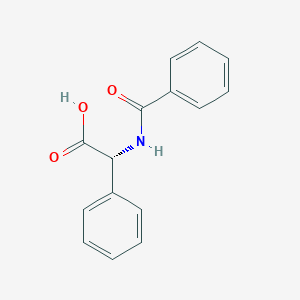
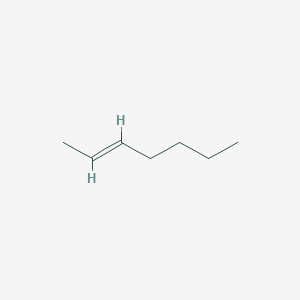
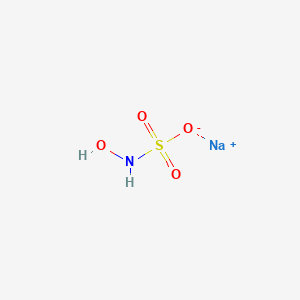
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
